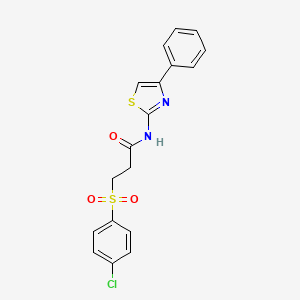

1-Fluorosulfonyloxy-4-propoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Rearrangement

- Aryloxy-substituted benzyl ethers, similar in functional group arrangement to "1-Fluorosulfonyloxy-4-propoxybenzene," have been utilized in synthetically useful Brønsted acid-promoted arylbenzyl ether to o-benzylphenol rearrangements. Such processes highlight the compound's potential in organic synthesis and molecular rearrangements (Luzzio & Chen, 2009).

Environmental Remediation

- Heat-activated persulfate oxidation studies, involving the degradation of perfluoroalkyl substances (PFAS), demonstrate the potential use of fluorinated compounds in environmental remediation. Although "this compound" was not mentioned, the relevance of fluorinated substances in such contexts is evident (Park et al., 2016).

Membrane Chemistry

- Research on the modification of membranes using sulfhydryl and amino reactive reagents provides insights into how similar fluorosulfonyl compounds could affect anion and cation permeability in biological systems (Knauf & Rothstein, 1971).

Organometallic Chemistry and Catalysis

- The use of fluorobenzenes in organometallic chemistry underlines the potential applications of "this compound" in catalysis and as a solvent or ligand in transition-metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).

Molecular Biology and Protein Engineering

- Genetically encoded fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry represents an advanced application in protein engineering, demonstrating the utility of fluorosulfonyl functionalities in biochemistry and molecular biology (Liu et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that sulfonyl fluorides, a class to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

1-Fluorosulfonyloxy-4-propoxybenzene, as a sulfonyl fluoride, is likely to interact with its targets through a process known as fluorosulfonylation. This process involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides . The fluorosulfonyl radical is highly active but has been ignored for a long time due to its instability and difficulty of generation .

Biochemical Pathways

Sulfonyl fluorides, in general, are known to participate in a variety of biochemical pathways due to their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Result of Action

It’s known that the fluorosulfonylation of alkenes with fso2cl2 was supported by experimental and dft calculation studies .

Action Environment

It’s known that the highly active fluorosulfonyl radical, which is likely involved in the action of this compound, has been ignored for a long time due to its instability and difficulty of generation .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-Fluorosulfonyloxy-4-propoxybenzene are not fully explored yet. It is known that sulfonyl fluorides, the group to which this compound belongs, have significant roles in biochemical reactions . They interact with various enzymes and proteins, often serving as a concise and efficient approach for producing sulfonyl fluorides .

Cellular Effects

It is expected that, like other sulfonyl fluorides, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that sulfonyl fluorides, including this compound, can participate in direct fluorosulfonylation with fluorosulfonyl radicals, which is a concise and efficient approach for producing sulfonyl fluorides .

Eigenschaften

IUPAC Name |

1-fluorosulfonyloxy-4-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO4S/c1-2-7-13-8-3-5-9(6-4-8)14-15(10,11)12/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVSGFULEUVUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)

![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)

![2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2684217.png)

![5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole](/img/structure/B2684222.png)